5-Bromo-6-(benzylamino)uracil

DNA polymerase III Bacillus subtilis Enzyme inhibition

5-Bromo-6-(benzylamino)uracil (CAS 28484-80-2) is a synthetic, substituted pyrimidinedione classified within the 6-(benzylamino)uracil family of compounds. It features a bromine atom at the 5-position and a benzylamino substituent at the 6-position of the uracil ring.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
CAS No. 28484-80-2
Cat. No. B3062503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(benzylamino)uracil
CAS28484-80-2
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C(=O)NC(=O)N2)Br
InChIInChI=1S/C11H10BrN3O2/c12-8-9(14-11(17)15-10(8)16)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,14,15,16,17)
InChIKeySLPLXDQXLWOWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-(benzylamino)uracil (CAS 28484-80-2): Core Identity and Research-Grade Profile for Precision Procurement


5-Bromo-6-(benzylamino)uracil (CAS 28484-80-2) is a synthetic, substituted pyrimidinedione classified within the 6-(benzylamino)uracil family of compounds [1]. It features a bromine atom at the 5-position and a benzylamino substituent at the 6-position of the uracil ring. This compound is primarily investigated as a chemical biology probe, with its earliest characterization as an inhibitor of bacterial DNA polymerase III, where it was found to be an equipotent analogue of the parent 6-(benzylamino)uracil [1]. Subsequent biochemical profiling has confirmed its interaction with Bacillus subtilis DNA topoisomerase III, with a recorded inhibition constant (Ki) of 9,000 nM, establishing a baseline for its activity in prokaryotic enzyme assays [2]. Its value to the research community lies in a specific structure-activity relationship (SAR) profile where the 5-bromo substitution preserves inhibitory potency while enabling further synthetic functionalization, making it a key intermediate for novel antimicrobial agent development.

5-Bromo-6-(benzylamino)uracil: Why Generic 5-Substituted Uracil Analogs Are Not Interchangeable


Substitution at the 5-position of the 6-(benzylamino)uracil scaffold has a profound, non-linear effect on biological activity, precluding simple interchange between halogenated or alkyl-substituted analogues [1]. Specifically, the introduction of a 5-methyl or 5-ethyl group drastically diminishes inhibitory activity against B. subtilis DNA polymerase III, while the 5-bromo and 5-iodo analogues retain full equipotency with the unsubstituted parent compound [1]. This is not a case of simple isosteric replacement; the SAR relies on a delicate balance of steric and electronic factors where a bulky halogen is tolerated, but a smaller alkyl group is not. Therefore, a generic 5-substituted uracil cannot be assumed to be a functional replacement. For procurement in a chemical biology or medicinal chemistry context, specifying the 5-bromo derivative is critical to maintain the validated pharmacological profile, as even closely related compounds like 5-chloro or 5-fluoro analogues exhibit divergent and often uncharacterized activity profiles.

5-Bromo-6-(benzylamino)uracil: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Equipotent DNA Polymerase III Inhibition Compared to the Parent 6-(Benzylamino)uracil

In a direct series of 6-(benzylamino)uracil analogues, the 5-bromo derivative retained complete inhibitory activity against B. subtilis DNA polymerase III, demonstrating equal potency to the unsubstituted parent compound [1]. This is in stark contrast to 5-methyl and 5-ethyl analogues, which suffered a drastic loss of activity, establishing that the 5-bromo substitution is uniquely tolerated among small alkyl and halogen groups [1]. Precise IC50 values for individual compounds were not reported in the source, but the explicit qualitative comparison of potent versus inactive states provides a critical decision node for analogue selection.

DNA polymerase III Bacillus subtilis Enzyme inhibition Antimicrobial

Validated Biochemical Activity: A Quantitative Ki of 9,000 nM Against DNA Topoisomerase III

The compound has a validated, single-concentration inhibition constant (Ki) of 9.00E+3 nM (9 µM) against Bacillus subtilis DNA topoisomerase III, as curated in the BindingDB database from the primary literature [1]. This measurement was performed in the absence of dGTP using a DNA polymerase assay [1]. While this value serves as a benchmark for the compound's affinity, a direct, peer-reviewed comparison with other halogen-substituted or unsubstituted analogues in the same topoisomerase III assay is not available, which limits a full comparative assessment.

DNA topoisomerase III Bacillus subtilis Binding affinity Ki

Advantageous Reactivity as a Synthetic Intermediate via the 5-Bromo Handle

The 5-bromo substituent on the uracil ring is a superior leaving group for nucleophilic aromatic substitution and a prerequisite for palladium-catalyzed cross-coupling reactions compared to alternative halogens or a hydrogen atom [1]. In a study on the microwave-assisted synthesis of substituted uracils, 5-bromouracil was identified as the most reactive substrate for nucleophilic displacement with benzylamine, outperforming 5-chloro, 5-fluoro, and 5-iodo analogues [1]. This establishes that a 5-bromo precursor is not merely a substitute but the most efficient starting material for synthesizing 5-substituted and 6-substituted uracil libraries, directly impacting yield and reaction time.

Synthetic chemistry Nucleophilic substitution Cross-coupling Uracil functionalization

High-Impact Application Scenarios for 5-Bromo-6-(benzylamino)uracil Based on Verifiable Evidence


Chemical Biology Probe for Gram-Positive DNA Polymerase III

In mechanistic studies of bacterial replication, this compound serves as a critical tool compound. Its equipotency with the parent 6-(benzylamino)uracil against B. subtilis DNA polymerase III [1] makes it a validated starting point for developing photoaffinity labels or activity-based probes. The bromine atom provides a site for further functionalization without disrupting the essential pharmacophore, a clear advantage over inactive alkyl-substituted analogues [1].

Benchmark Standard for Biochemical Assay Development

The established Ki of 9,000 nM for DNA topoisomerase III [2] provides a concrete point of reference for assay calibration. Researchers can use this compound as a control inhibitor in high-throughput screening campaigns targeting bacterial topoisomerases, ensuring inter-experimental reproducibility.

Privileged Intermediate for Diversified Uracil Library Synthesis

For medicinal chemistry groups building a library of uracil-based compounds, this molecule is the optimal precursor. The documented high reactivity of the 5-bromo group in nucleophilic substitution reactions (95% yield with benzylamine) [3] demonstrates that it can be efficiently converted into a wide array of 5-substituted analogues, accelerating the hit-to-lead optimization phase.

Quote Request

Request a Quote for 5-Bromo-6-(benzylamino)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.